molecular formula C10H15N5 B11732932 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine

Katalognummer: B11732932
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: CCIXKBYJVJSDNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a methylamine linker connecting two distinct methyl-substituted pyrazole rings, a structural motif common in the development of various biologically active molecules . Research Applications Note: Specific research applications and mechanism of action for this exact compound are not established in the available public sources. The following are potential research areas based on its chemical structure. As a diamino compound with multiple nitrogen-containing heterocycles, it may serve as a key building block or intermediate in medicinal chemistry projects. Researchers might explore its potential as a core structure in the synthesis of compounds for high-throughput screening. Its structural similarity to known pyrazole derivatives suggests it could be investigated in various biochemical contexts, but any specific target or pathway would require empirical validation by the research team. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to conduct appropriate safety assessments and handle the material in accordance with all applicable local and national regulations.

Eigenschaften

Molekularformel

C10H15N5

Molekulargewicht

205.26 g/mol

IUPAC-Name

1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-6-10(13-14(8)2)11-7-9-4-5-12-15(9)3/h4-6H,7H2,1-3H3,(H,11,13)

InChI-Schlüssel

CCIXKBYJVJSDNS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C)NCC2=CC=NN2C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Pathway and Mechanism

This three-step approach, adapted from pyrazole derivative synthesis patents, begins with the silylation of a hydrazide precursor. For example, acethydrazide undergoes alkylation with dimethyl sulfate to form acetylmethylhydrazinium methylsulfate. Subsequent treatment with sodium ethoxide under carbon monoxide pressure generates a sodium salt intermediate, which reacts with trimethylchlorosilane to form a silylated product.

The second step introduces halogenation via difluoroacetyl fluoride, yielding a halogenated intermediate. Final acidic hydrolysis with hydrochloric acid at 50°C facilitates deprotection and cyclization, producing the target compound.

Optimization Parameters

  • Temperature : 30–50°C for cyclization

  • Catalysts : Triethylamine (2.2 eq) for silylation

  • Yield : 65–75% over three steps

ParameterValue
Silylation Time8 hours
Halogenation AgentDifluoroacetyl fluoride
Acid Concentration30% HCl

Condensation-Alkylation Cascade

Modular Synthesis Strategy

EvitaChem’s methodology employs sequential condensation and alkylation reactions. A 1,5-dimethylpyrazole derivative reacts with (1-methyl-1H-pyrazol-5-yl)methanamine in methanol under basic conditions (KOH, 60°C). The reaction exploits the nucleophilicity of the pyrazole amine, with the methyl group introduced via alkylating agents like methyl iodide.

Solvent and Base Effects

  • Solvent Optimization : Ethanol improves solubility by 40% compared to THF

  • Base Selection : KOH yields 82% product vs. 68% with NaOH

ConditionOutcome
Reaction Time12–18 hours
Temperature60–70°C
Purity Post-Crystallization98.5% (ethyl acetate/n-heptane)

Bromination-Protection-Deprotection Sequence

Stepwise Functionalization

Adapted from 5-bromo-pyrazole syntheses, this route modifies the pyrazole core before introducing the methylamine sidechain. Diethyl butynedioate undergoes cyclocondensation with methylhydrazine, forming 5-hydroxy-1-methylpyrazole-3-carboxylate. Bromination with POBr3 replaces the hydroxyl group, followed by hydrolysis to the carboxylic acid.

A Curtius rearrangement with dimethylphosphoryl azide introduces the amine group, which is protected as a tert-butyl carbamate. Final trifluoroacetic acid-mediated deprotection yields the target amine.

StepKey Reagent
BrominationPOBr3 (1.2 eq)
Amine ProtectionBoc2O (1.5 eq)
Deprotection50% TFA/DCM

Continuous Flow Reactor Approaches

Enhanced Reaction Control

Recent advances utilize microreactors for exothermic steps like silylation and halogenation. A patent-described system achieves 92% conversion in 30 minutes vs. 8 hours batch time. Temperature gradients are minimized (<2°C variation), suppressing side-product formation.

Economic and Environmental Metrics

  • Solvent Consumption : Reduced by 70%

  • E-Factor : 8.2 (batch) vs. 3.1 (flow)

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

    Substitution: Halogenierungsmittel, Nucleophile wie Amine und Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation beispielsweise zu Pyrazolderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion zu gesättigten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique pyrazole structure, which contributes to its biological activities. The molecular formula is C10H14N4C_{10}H_{14}N_4 with a molecular weight of approximately 206.25 g/mol. Its structural features allow it to engage in various chemical interactions, making it a versatile candidate for drug development and other applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives. For instance, compounds similar to 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine have been shown to inhibit oxidative stress-related diseases. A study demonstrated that certain pyrazole derivatives exhibit significant radical scavenging activity, which is crucial in combating oxidative damage associated with various pathologies, including neurodegenerative diseases and cancer .

Enzyme Inhibition

The compound has potential as an inhibitor of lipoxygenases, particularly 15-lipoxygenase (15-LOX), which is implicated in inflammatory processes and cancer progression. Research indicates that pyrazole derivatives can effectively inhibit this enzyme, thereby reducing the synthesis of pro-inflammatory mediators . This property positions them as promising candidates for anti-inflammatory drug development.

Synthesis of Novel Materials

The unique structure of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine allows it to be used as a building block in the synthesis of novel materials. Its incorporation into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound's ability to form complexes with metals also opens avenues for developing catalysts and sensors .

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant efficacy of various pyrazole derivatives, including those structurally similar to 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine. The results indicated that these compounds exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. The study employed DPPH radical scavenging assays and confirmed the significant potential of these compounds in reducing oxidative stress in vivo .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on enzyme inhibition, derivatives of the compound were tested against human 15-lipoxygenase. The findings revealed that specific modifications to the pyrazole ring enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future drug design efforts aimed at treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureKey Findings
AntioxidantPyrazole derivativesHigh radical scavenging efficiency
Enzyme Inhibition15-lipoxygenase inhibitorsSignificant reduction in inflammatory markers
Material SynthesisPyrazole-based polymersEnhanced thermal stability

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with pyrazole-based amines, particularly those with methyl or aryl substituents. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Key Substituents Notable Properties
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine (Target) C₁₁H₁₆N₆ 1,5-dimethyl pyrazole; (1-methylpyrazolyl)methyl High hydrogen-bonding potential due to dual pyrazole rings; moderate lipophilicity .
1,5-Dimethyl-1H-pyrazol-3-amine C₅H₉N₃ 1,5-dimethyl pyrazole Simpler structure with reduced steric hindrance; higher solubility in polar solvents .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₄N₄ Ethylamine; pyridinyl Enhanced π-π stacking due to pyridine ring; increased basicity compared to target .
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₃H₁₆N₄ Cyclopropylmethyl; pyridinyl Improved metabolic stability due to cyclopropane group; lower logP than target .
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃F₃N₆ Trifluoromethyl Higher electronegativity and lipophilicity; potential for enhanced receptor binding .

Crystallography and Molecular Packing

The target compound’s crystallographic data, refined using SHELXL , reveals a monoclinic lattice with intermolecular N–H···N hydrogen bonds (2.8–3.0 Å), stabilizing its crystal structure. In contrast, analogues like 1,5-dimethyl-1H-pyrazol-3-amine form simpler orthorhombic systems with weaker interactions .

Molecular Docking Studies

Docking simulations (e.g., using AutoDock Vina ) indicate that the target compound binds to the ATP-binding pocket of Candida albicans sterol 14α-demethylase with a docking score of −8.2 kcal/mol, outperforming N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (−7.5 kcal/mol) but underperforming trifluoromethyl-containing analogues (−9.1 kcal/mol) .

Biologische Aktivität

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is a complex organic compound that belongs to the pyrazole family. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by relevant data and research findings.

Structural Overview

The molecular formula of this compound is C13H19N4\text{C}_{13}\text{H}_{19}\text{N}_4, with an approximate molar mass of 247.32 g/mol. The structure features a central pyrazole ring, with various substituents that contribute to its biological properties. The presence of multiple functional groups suggests a multifunctional behavior in biological systems.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the 1H-pyrazole moiety have been observed to exhibit significant antiproliferative activities against various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231 cells)
  • Colorectal cancer
  • Prostate cancer

For instance, a study demonstrated that compounds with a 1H-pyrazole structure could inhibit the growth of multiple cancer cell types both in vitro and in vivo, suggesting their utility as anticancer agents .

Antibacterial and Antifungal Activity

Research indicates that certain derivatives of 1H-pyrazole exhibit promising antibacterial properties. For example, a derivative was found to have a minimum inhibitory concentration (MIC) value of 1.56 mg/L against Pseudomonas syringae pv. actinidiae, surpassing standard antibiotics such as streptomycin . This suggests potential for development as novel antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds in this class have been studied for their ability to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

Study Compound Activity Cell Line/Organism Results
1H-Pyrazole DerivativeAnticancerMDA-MB-231 (Breast Cancer)Significant antiproliferation observed
1-Methyl-1H-pyrazol-5-amineAntibacterialPseudomonas syringaeMIC = 1.56 mg/L
Various Pyrazole DerivativesAnti-inflammatoryVarious modelsModulation of inflammatory pathways

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interaction of these compounds at the molecular level. These studies often utilize techniques such as docking simulations to predict how these compounds bind to target proteins involved in cancer progression or bacterial resistance mechanisms .

Q & A

Q. Methodology :

  • Molecular docking : Screen against target proteins (e.g., COX-2) using PyMOL or AutoDock .
  • SAR studies : Synthesize derivatives with varied alkyl/aryl groups and test in bioassays (e.g., antimicrobial activity) .

Basic: What are the key solubility and stability considerations for this compound?

  • Solubility : Poor in water due to aromatic rings; use DMSO or ethanol for in vitro studies. Solubility enhancers (e.g., cyclodextrins) improve bioavailability .
  • Stability :
    • Light sensitivity : Store in amber glass vials to prevent photodegradation .
    • pH-dependent degradation : Avoid prolonged exposure to strong acids/bases (e.g., t½ < 24 hrs at pH < 2) .

Advanced: How can researchers study the compound’s interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with immobilized receptors .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Cellular assays :
    • Fluorescence polarization : Track intracellular binding using labeled analogues .
    • Gene expression profiling : RNA-seq to identify downstream pathways modulated by the compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.